MFCD09721299
Overview
Description
The compound “MFCD09721299” is a chemical entity with unique properties and applications It is known for its specific interactions in various chemical reactions and its utility in scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD09721299” involves several steps, each requiring precise conditions to ensure the desired product is obtained. The synthetic route typically begins with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, cyclization, and purification processes. Reaction conditions such as temperature, pressure, and pH are meticulously controlled to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up using advanced techniques such as continuous flow reactors and automated synthesis systems. These methods enhance efficiency and consistency, allowing for large-scale production while maintaining high standards of quality and safety.
Chemical Reactions Analysis
Types of Reactions
“MFCD09721299” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the gain of hydrogen or loss of oxygen.
Substitution: In this reaction, one functional group in the compound is replaced by another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving “this compound” often require specific reagents and conditions. For example, oxidation reactions may use acidic or basic conditions, while reduction reactions might require an inert atmosphere to prevent unwanted side reactions. The choice of solvent, temperature, and reaction time are also crucial factors that influence the outcome.
Major Products Formed
The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used For instance, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol
Scientific Research Applications
“MFCD09721299” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, helping to create complex molecules with high precision.
Biology: The compound is employed in biochemical assays to study enzyme activity and protein interactions.
Medicine: Research into “this compound” has shown potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism by which “MFCD09721299” exerts its effects involves specific molecular targets and pathways. It interacts with enzymes or receptors, modulating their activity and leading to a cascade of biochemical events. The exact mechanism can vary depending on the context, but it often involves binding to active sites or altering the conformation of target molecules.
Properties
IUPAC Name |
2-(5-chloro-2-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3S/c1-5-9(11(15)16)17-10(13-5)7-4-6(12)2-3-8(7)14/h2-4,14H,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPOLIIIKOZRSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=C(C=CC(=C2)Cl)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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